

# Recommended storage and handling of lyophilized Galanin (1-16) powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Galanin (1-16), mouse, porcine, rat

Cat. No.: B13828582

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## Application Notes and Protocols: Galanin (1-16), Lyophilized

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### Introduction

Galanin (1-16) is a biologically active N-terminal fragment of the neuropeptide galanin. It acts as an agonist at galanin receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors involved in a variety of physiological processes. This document provides detailed guidelines for the recommended storage, handling, and use of lyophilized Galanin (1-16) powder for research purposes.

### Product Information

- Product Name: Galanin (1-16)
- Appearance: White lyophilized powder
- Purity: >95%
- Molecular Formula:  $C_{78}H_{116}N_{20}O_{21}$

- Molecular Weight: 1669.92 g/mol

## Storage and Stability

Proper storage of lyophilized Galanin (1-16) is critical to maintain its stability and biological activity.

Condition	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 12 months[1]	For long-term storage.
4°C	Short-term only[1]	Avoid for extended periods.	
Reconstituted Solution	-20°C	Up to 6 months[2]	Aliquot to avoid freeze-thaw cycles.
4°C	Up to 1 week[2]	For short-term use.	

## Handling and Safety Precautions

Handle Galanin (1-16) powder in accordance with good laboratory practices.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[3][4]
- Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4][5]
- Contact: Avoid contact with skin, eyes, and clothing.[3][5] In case of contact, rinse the affected area thoroughly with water.[3]
- Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[3]

## Reconstitution Protocol

To ensure accurate and consistent results, follow this protocol for reconstituting the lyophilized powder.

**Materials:**

- Vial of lyophilized Galanin (1-16)
- Sterile, high-purity water or a suitable buffer (e.g., PBS) or DMSO.[\[6\]](#)[\[7\]](#)
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

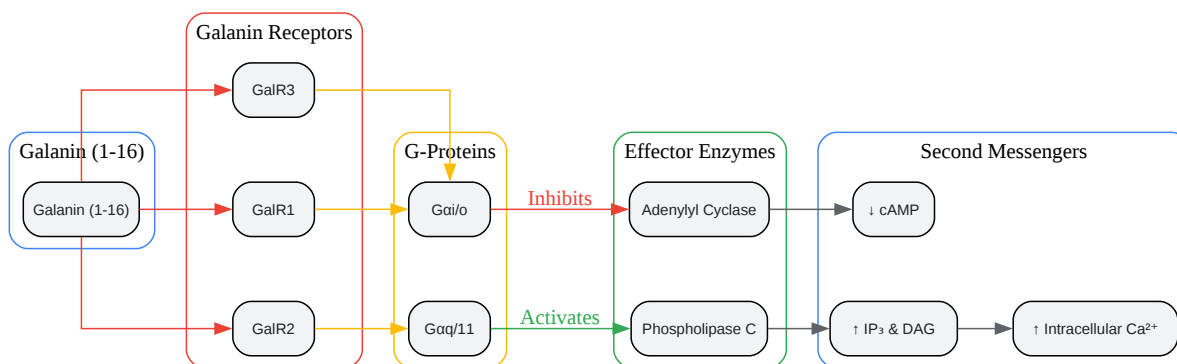
**Procedure:**

- **Equilibration:** Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
- **Centrifugation:** Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
- **Solvent Addition:** Carefully open the vial and add the desired volume of sterile, high-purity water or buffer to achieve the desired stock solution concentration (e.g., 1 mg/mL).
- **Dissolution:** Gently swirl or vortex the vial to ensure the powder is completely dissolved. Avoid vigorous shaking, as this can cause the peptide to aggregate.
- **Aliquoting:** For long-term storage, it is recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for up to 6 months. For immediate use, the reconstituted solution can be stored at 4°C for up to one week.[\[2\]](#)

## Galanin (1-16) Signaling Pathways

Galanin (1-16) exerts its effects by binding to three distinct G-protein coupled receptors: GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling cascades.

- GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins (Gai/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8]
- GalR2: This receptor predominantly couples to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[1][8]



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### Galanin (1-16) Signaling Pathways

## Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol describes a method for measuring the activation of GalR2 by Galanin (1-16) in a cell-based calcium flux assay using a fluorescent calcium indicator.

#### Materials:

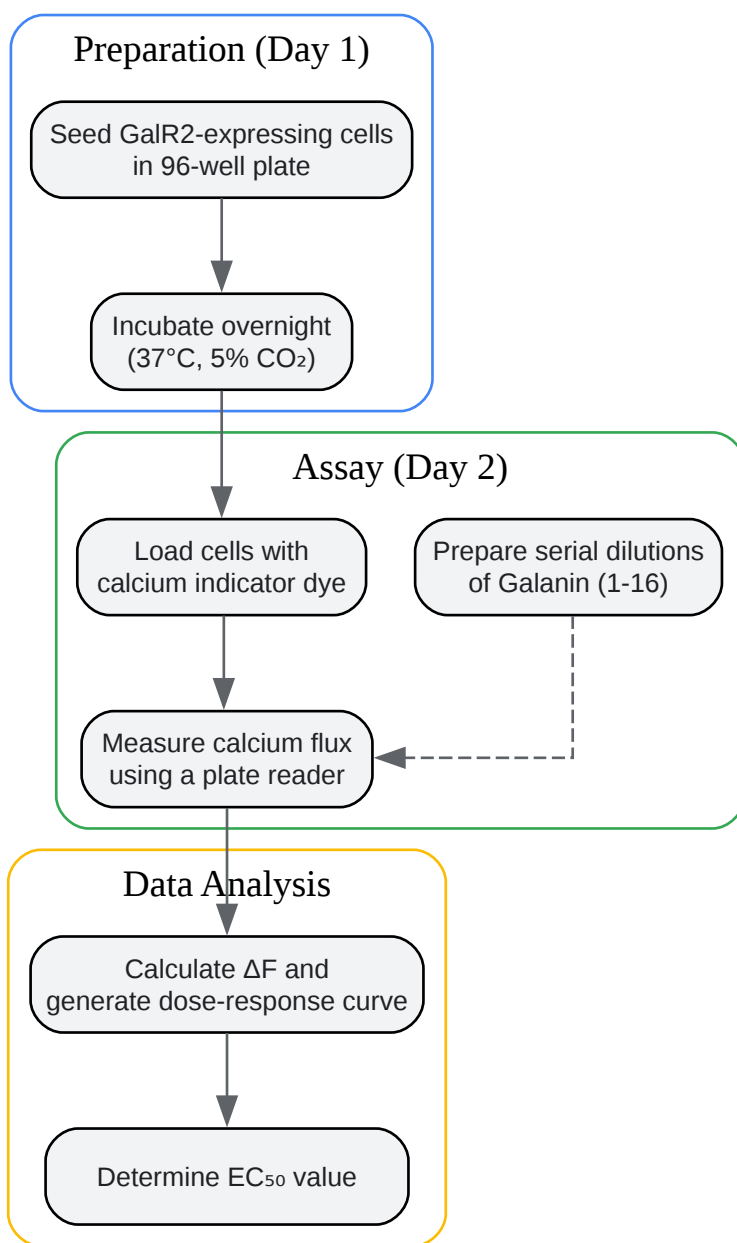
- HEK293 cells (or other suitable host cells) stably expressing human GalR2

- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluo-8 AM or other suitable calcium-sensitive dye
- Probenecid (optional, to prevent dye leakage)
- Galanin (1-16) stock solution
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with bottom-read capabilities and injectors

#### Procedure:

- Cell Seeding:
  - The day before the assay, seed the GalR2-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100  $\mu$ L of culture medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Dye Loading:
  - Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.
  - Remove the culture medium from the wells and add 100  $\mu$ L of the dye loading solution to each well.
  - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:
  - Prepare a serial dilution of Galanin (1-16) in assay buffer at 2X the final desired concentrations.
- Calcium Flux Measurement:

- Set the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Using the plate reader's injector, add 100  $\mu$ L of the 2X Galanin (1-16) dilutions to the respective wells.
- Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes to capture the transient calcium response.
- Data Analysis:
  - The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
  - Plot the  $\Delta F$  against the log of the Galanin (1-16) concentration to generate a dose-response curve.
  - Calculate the  $EC_{50}$  value, which is the concentration of Galanin (1-16) that elicits a half-maximal response.



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### Calcium Flux Assay Workflow

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- To cite this document: BenchChem. [Recommended storage and handling of lyophilized Galanin (1-16) powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13828582#recommended-storage-and-handling-of-lyophilized-galanin-1-16-powder]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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